molecular formula C6H12N3O4P B13060755 (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one

(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one

Cat. No.: B13060755
M. Wt: 221.15 g/mol
InChI Key: AKUBRLZEJWMIJI-UHFFFAOYSA-N
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Description

(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is a chemical compound with a unique structure that includes a dimethoxyphosphoryl group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one typically involves the reaction of dimethyl phosphoramidate with 1-methylimidazolidin-4-one under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and purification can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phosphoryl imidazolidinone derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and kinases.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its effects. The molecular targets include phosphatases and kinases, which are crucial in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-dimethoxyphosphorylimino-1-ethylimidazolidin-4-one
  • (2Z)-2-dimethoxyphosphorylimino-1-phenylimidazolidin-4-one
  • (2Z)-2-dimethoxyphosphorylimino-1-benzylimidazolidin-4-one

Uniqueness

(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the imidazolidinone ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C6H12N3O4P

Molecular Weight

221.15 g/mol

IUPAC Name

(2Z)-2-dimethoxyphosphorylimino-1-methylimidazolidin-4-one

InChI

InChI=1S/C6H12N3O4P/c1-9-4-5(10)7-6(9)8-14(11,12-2)13-3/h4H2,1-3H3,(H,7,8,10,11)

InChI Key

AKUBRLZEJWMIJI-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N/P(=O)(OC)OC

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(OC)OC

Origin of Product

United States

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